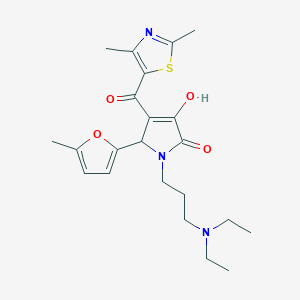

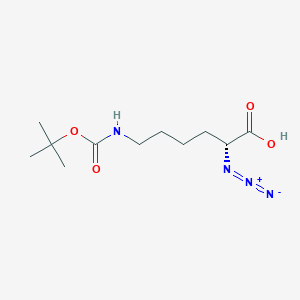

![molecular formula C9H16FNO4 B2785019 2-([(Tert-butoxy)carbonyl]amino)-4-fluorobutanoic acid CAS No. 1505260-39-8](/img/structure/B2785019.png)

2-([(Tert-butoxy)carbonyl]amino)-4-fluorobutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-([(Tert-butoxy)carbonyl]amino)-4-fluorobutanoic acid” is a chemical compound that contains a tert-butoxycarbonyl (BOC) group . The BOC group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Scientific Research Applications

Inhibitors of Gamma-Aminobutyric Acid Aminotransferase : Compounds synthesized from Cbz-protected tert-butyl 4-aminobutanoate, closely related to 2-([(Tert-butoxy)carbonyl]amino)-4-fluorobutanoic acid, have been used in approaches to map sections of the active site of gamma-aminobutyric acid aminotransferase (GABA-T). These compounds are potent competitive reversible inhibitors, contributing to our understanding of the enzyme's activity and potential drug development (Silverman, Durkee, & Invergo, 1986).

Synthesis of 3-Amino-4-Fluorobutanoic Acid : Another research focuses on the synthesis of 3-Amino-4-fluorobutanoic acid, an inactivator of GABA transaminase, in a process that might use similar chemical structures or intermediates (Mathew, Invergo, & Silverman, 1985).

Stereoselective Synthesis of γ‐Fluorinated α‐Amino Acids : Research demonstrates the stereoselective synthesis of γ‐fluorinated α‐amino acids, a category to which this compound belongs. These fluorinated amino acids have applications in medicinal chemistry, especially in the development of new pharmaceutical compounds (Laue, Kröger, Wegelius, & Haufe, 2000).

Renin Inhibitors : A study describes the synthesis of a compound related to this compound for use in the development of renin inhibitory peptides. These peptides can act as potent inhibitors of human plasma renin, an enzyme that plays a critical role in blood pressure regulation (Thaisrivongs, Pals, Kroll, Turner, & Han, 1987).

Biosynthesis of 2-Hydroxyisobutyric Acid (2-HIBA) : Research into the biotechnological routes for synthesizing 2-HIBA, a compound structurally similar to this compound, indicates its potential as a building block for polymer synthesis. This work highlights the significance of such compounds in developing green chemicals and biobased building blocks (Rohwerder & Müller, 2010).

Mechanism of Action

Target of Action

The compound contains a tert-butyloxycarbonyl (boc) group , which is commonly used in organic synthesis as a protecting group for amines . This suggests that the compound may interact with amine-containing molecules or structures in biological systems.

Mode of Action

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This indicates that the compound may undergo reactions involving the addition and removal of the Boc group, potentially leading to changes in the structure and function of the target molecules.

Biochemical Pathways

The use of boc-protected amino acids in peptide synthesis has been reported . This suggests that the compound may be involved in the synthesis of peptides, potentially affecting various biochemical pathways related to peptide function.

Result of Action

Given its potential role in peptide synthesis , the compound may influence the structure and function of peptides, which could have various effects at the molecular and cellular levels.

Action Environment

Factors such as ph and temperature could potentially affect the addition and removal of the boc group , thereby influencing the compound’s action.

properties

IUPAC Name |

4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16FNO4/c1-9(2,3)15-8(14)11-6(4-5-10)7(12)13/h6H,4-5H2,1-3H3,(H,11,14)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMJQOIJDTJMPEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCF)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate;hydrochloride](/img/structure/B2784941.png)

![(Z)-methyl 3-(2-methoxy-2-oxoethyl)-2-((2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2784945.png)

![4-[(4-Methoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid](/img/structure/B2784946.png)

![4-[(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2784948.png)

![8-Oxa-3-azaspiro[5.6]dodecane;hydrochloride](/img/structure/B2784951.png)

![N-butyl-2-(6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide](/img/structure/B2784953.png)

![tert-butyl N-(3-{2-[2-(3-{[(tert-butoxy)carbonyl]amino}propoxy)ethoxy]ethoxy}propyl)carbamate](/img/structure/B2784955.png)

![3-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]-2-methylbenzene-1-sulfonamide](/img/structure/B2784957.png)

![2,5-Dimethyl-1-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]pyrrole-3-carbaldehyde](/img/structure/B2784959.png)